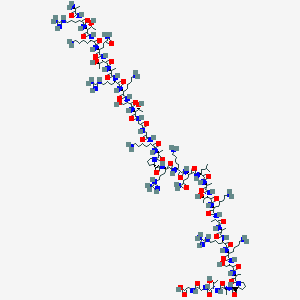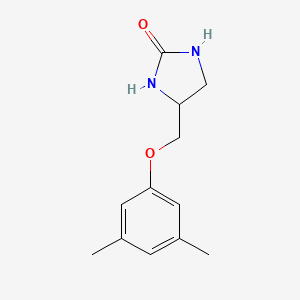
ADWX-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. This compound is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). This compound inhibits CD4+ CCR7– T-cell proliferation. This compound is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
Applications De Recherche Scientifique
Peptide Inhibitor Selectivity for Kv1.3 over Kv1.1
The specificity of ADWX-1 in targeting Kv1.3 channels over Kv1.1 is crucial for its potential as a therapeutic drug. The selectivity is attributed to differences in the turret residues of these channels. Mutation studies have shown that changing certain residues in the Kv1.1 turret to match those in Kv1.3 enhances the inhibition of Kv1.1, indicating the critical role of these turret residues in the selective action of this compound. This specificity not only increases the therapeutic potential of this compound but also contributes to the broader understanding of peptide inhibitor drug development for targeting specific isoforms of Kv channels (Yin et al., 2008).
Structural Basis and Potency as a Kv1.3 Channel Inhibitor
This compound has been meticulously designed for high potency and selectivity towards the Kv1.3 channel, making it a promising lead in the treatment of T cell-mediated autoimmune diseases. The substitution of specific residues in the native BmKTX toxin resulted in a peptide that exhibits a 100-fold increase in activity compared to the native toxin. The high potency and selectivity of this compound are attributable to its interactions with specific residues in Kv1.3, as revealed by computational simulations and alanine-scanning mutagenesis. These interactions are crucial for the therapeutic potential of this compound in modulating immune responses in autoimmune diseases (Han et al., 2008).
Propriétés
Formule moléculaire |
C169H281N57O46S7 |
|---|---|
Poids moléculaire |
4071.90 Da |
Apparence |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




